Cas no 1497793-50-6 (tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate)

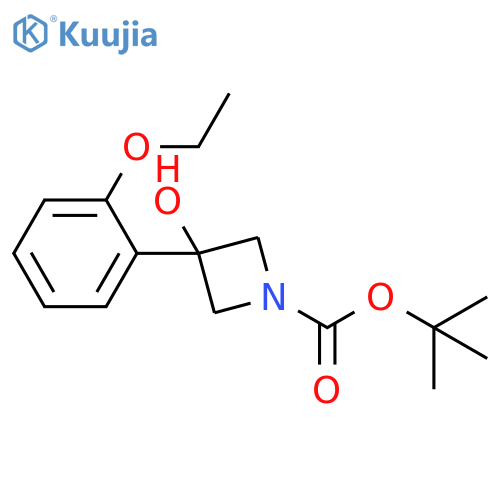

1497793-50-6 structure

商品名:tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

CAS番号:1497793-50-6

MF:C16H23NO4

メガワット:293.35812497139

CID:4607208

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

- tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

-

- インチ: 1S/C16H23NO4/c1-5-20-13-9-7-6-8-12(13)16(19)10-17(11-16)14(18)21-15(2,3)4/h6-9,19H,5,10-11H2,1-4H3

- InChIKey: CRDJACUHHPNWHM-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C2=CC=CC=C2OCC)(O)C1

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM535015-1g |

tert-Butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

1497793-50-6 | 95%+ | 1g |

$1066 | 2023-02-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1583-100MG |

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

1497793-50-6 | 95% | 100MG |

¥ 963.00 | 2023-03-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1583-250MG |

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

1497793-50-6 | 95% | 250MG |

¥ 1,537.00 | 2023-03-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1583-1G |

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

1497793-50-6 | 95% | 1g |

¥ 3,841.00 | 2023-03-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1583-5G |

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

1497793-50-6 | 95% | 5g |

¥ 11,523.00 | 2023-03-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1583-500MG |

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

1497793-50-6 | 95% | 500MG |

¥ 2,560.00 | 2023-03-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1583-10G |

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

1497793-50-6 | 95% | 10g |

¥ 19,206.00 | 2023-03-20 | |

| Chemenu | CM535015-100mg |

tert-Butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

1497793-50-6 | 95%+ | 100mg |

$320 | 2023-02-02 | |

| Chemenu | CM535015-250mg |

tert-Butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

1497793-50-6 | 95%+ | 250mg |

$533 | 2023-02-02 |

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1497793-50-6 (tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate) 関連製品

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2279938-29-1(Alkyne-SS-COOH)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 157047-98-8(Benzomalvin C)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬